molecular formula C17H11ClO2 B6406407 4-Chloro-2-(naphthalen-1-yl)benzoic acid CAS No. 1261964-76-4

4-Chloro-2-(naphthalen-1-yl)benzoic acid

Cat. No.: B6406407
CAS No.: 1261964-76-4
M. Wt: 282.7 g/mol
InChI Key: WADSTBKGPDCUCD-UHFFFAOYSA-N
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Description

4-Chloro-2-(naphthalen-1-yl)benzoic acid (CAS 1262009-68-6) is a high-purity organic compound offered for research and development purposes. This chemical serves as a valuable synthetic intermediate or building block in medicinal chemistry and pharmaceutical research. With a molecular formula of C 17 H 11 ClO 2 and a molecular weight of 282.72 , it features a biaryl structure that combines a naphthalene ring system with a substituted benzoic acid. Compounds with analogous naphthalene-benzoic acid scaffolds are frequently explored in drug discovery for their potential to interact with biologically relevant targets . Specifically, such structures are investigated in the development of inhibitors for various kinases, such as B-Raf and VEGFR-2, which are significant in oncology research . The presence of both chloro and carboxylic acid functional groups on the molecule provides versatile handles for further chemical modification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO2/c18-12-8-9-15(17(19)20)16(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADSTBKGPDCUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a mixture of water and toluene as the solvent. For example, 2-bromo-4-chlorobenzoic acid reacts with 1-naphthaleneboronic acid under reflux (90–100°C) for 12–24 hours, achieving yields exceeding 75%. The catalytic cycle involves oxidative addition of the aryl halide to palladium, transmetallation with the boronic acid, and reductive elimination to form the carbon-carbon bond.

Optimization Strategies

Key parameters influencing yield include:

  • Catalyst loading : 1–2 mol% Pd ensures cost-effective synthesis.

  • Ligand selection : Bulky ligands enhance steric hindrance, reducing undesired homocoupling.

  • Solvent system : Aqueous toluene facilitates boronic acid solubility while stabilizing the palladium intermediate.

This method is favored for its scalability and compatibility with sensitive functional groups, making it suitable for industrial applications.

Vilsmeier-Haack Formylation Followed by Oxidation

An alternative route involves formylation of a preassembled naphthalene-benzoic acid precursor via the Vilsmeier-Haack reaction, followed by oxidation to introduce the carboxylic acid group.

Stepwise Synthesis

  • Formylation : 2-(Naphthalen-1-yl)benzaldehyde is synthesized by treating 2-(naphthalen-1-yl)benzyl alcohol with the Vilsmeier reagent (POCl₃ in DMF) at 0–5°C. The aldehyde intermediate is isolated in 85% yield after hydrolysis.

  • Chlorination : The 4-position is chlorinated using Cl₂ gas in the presence of FeCl₃ as a Lewis catalyst.

  • Oxidation : The aldehyde is oxidized to the carboxylic acid using KMnO₄ in acidic conditions (H₂SO₄/H₂O), yielding this compound.

Challenges and Solutions

  • Over-oxidation : Controlled addition of KMnO₄ prevents degradation of the naphthalene ring.

  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:4) removes unreacted aldehydes.

Friedel-Crafts Acylation and Subsequent Functionalization

Friedel-Crafts acylation provides a direct route to install the naphthalene moiety onto the benzoic acid backbone.

Reaction Protocol

  • Acylation : 4-Chlorobenzoic acid is converted to its acid chloride using SOCl₂, which then undergoes Friedel-Crafts acylation with naphthalene in the presence of AlCl₃ (1.2 equiv) at 25°C.

  • Rearomatization : The ketone intermediate is rearomatized via dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane.

Yield and Scalability

This method achieves moderate yields (60–65%) due to competing side reactions, such as polysubstitution on the naphthalene ring. Scaling up requires careful temperature control to minimize byproduct formation.

Mechanochemical Solvent-Free Synthesis

Emerging green chemistry approaches utilize solvent-free mechanochemical grinding to synthesize intermediates en route to this compound.

Procedure

Equimolar amounts of 4-chloro-2-iodobenzoic acid and 1-naphthaleneboronic acid are ground with K₂CO₃ (2.0 equiv) and Pd(OAc)₂ (0.5 mol%) in a ball mill for 2 hours. The reaction proceeds via a solid-state Suzuki coupling, eliminating solvent waste.

Advantages

  • Eco-friendly : No organic solvents are required.

  • Rapid kinetics : Reaction time is reduced to 2 hours versus 24 hours in solution-phase synthesis.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Suzuki-Miyaura coupling75–8512–24 hHigh regioselectivity, scalableRequires palladium catalyst
Vilsmeier-Haack route70–8018–30 hFunctional group toleranceMulti-step, costly reagents
Friedel-Crafts acylation60–658–12 hDirect acylationLow yield, byproduct formation
Mechanochemical synthesis65–702 hSolvent-free, fastSpecialized equipment needed

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(naphthalen-1-yl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Organic Synthesis

4-Chloro-2-(naphthalen-1-yl)benzoic acid serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules through various reactions such as:

  • Substitution Reactions : The chlorine atom can be replaced by other functional groups, allowing for the creation of diverse derivatives.
  • Oxidation and Reduction : The compound can undergo oxidation to form quinones or reduction to yield alcohol derivatives, which are valuable in further synthetic pathways.

Research has highlighted the potential biological activities of this compound, particularly its:

  • Antimicrobial Properties : Studies indicate that it exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibacterial agents. For instance, it has shown effectiveness against Staphylococcus aureus at concentrations as low as 10 μM.
  • Anticancer Activity : Preliminary investigations suggest that it can inhibit the proliferation of cancer cells. Notably, treatment with 20 μM of the compound resulted in a 50% reduction in cell viability in human colorectal cancer cells after 48 hours, indicating potential pathways involving apoptosis and cell cycle arrest.

Polymer Production

The compound is utilized in the production of advanced materials such as polymers and resins. It acts as a raw material for synthesizing bisphthalazinone monomers, which are essential for creating poly(arylene ether)s and poly(arylene thioether)s .

Pharmaceutical Intermediates

This compound is also explored as an intermediate in pharmaceutical synthesis. It plays a role in the production of active pharmaceutical ingredients (APIs) like chlorthalidone (an antihypertensive) and mazindol (an appetite suppressant) .

Antimicrobial Efficacy Study

In vitro studies demonstrated that this compound significantly reduces bacterial viability at low concentrations, showcasing its potential use in developing new antibacterial therapies.

Anticancer Research

Research focusing on human colorectal cancer cells revealed that treatment with this compound not only reduced cell viability but also increased apoptotic markers, suggesting its role in cancer therapy development.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(naphthalen-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

NBA belongs to a class of 4-chloro-2-substituted benzoic acid derivatives optimized for TRPM4 inhibition. Key structural analogs include CBA (4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid) and LBA (4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid). Below is a detailed comparison:

Table 1: Structural and Functional Comparison of TRPM4 Inhibitors

Compound Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Biological Properties
NBA Naphthalen-1-yloxy acetamido C₁₉H₁₄ClNO₄ 355.77 Potent TRPM4 inhibition; used in Cryo-EM studies
CBA 2-Chlorophenoxy acetamido C₁₅H₁₁Cl₂NO₄ 340.16 Moderate lipophilicity; cross-reactivity with TMEM206
LBA 4-Chloro-2-methylphenoxy propanamido C₁₈H₁₆Cl₂NO₄ 387.22 Enhanced selectivity for TRPM4 over TMEM206

Key Findings :

LBA’s branched propanamido chain improves steric fit in TRPM4’s binding pocket, reducing off-target effects .

Inhibitory Efficacy: NBA and LBA demonstrate superior TRPM4 inhibition over CBA in patch-clamp assays, with NBA showing consistent efficacy in colorectal cancer viability assays . CBA exhibits partial inhibition of TMEM206, a non-target ion channel, limiting its specificity .

Applications in Research :

  • NBA is preferred for Cryo-EM structural studies due to its electron-dense naphthalene moiety, which aids in resolving binding sites .
  • LBA’s selectivity makes it ideal for in vivo studies requiring minimal off-target interference .

Other Related Compounds :

  • 4-Chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid: Features a pyrrolidinone substituent but lacks TRPM4 inhibitory activity, highlighting the necessity of aromatic/heterocyclic groups for channel binding .
  • Azo Derivatives (e.g., (E)-4-((3-hydroxy-4-nitros-naphthalen-1-yl)diazenyl)benzoic acid) : These compounds exhibit antimicrobial activity but differ mechanistically from NBA, emphasizing the role of the benzoic acid core in diverse applications .

Biological Activity

4-Chloro-2-(naphthalen-1-yl)benzoic acid is an aromatic carboxylic acid known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a chlorine atom at the para position of the benzoic acid moiety and a naphthalenyl group at the ortho position. Its chemical formula is C_{15}H_{12}ClO_2, with a molecular weight of 272.71 g/mol. The compound's structure contributes to its reactivity and interactions with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and the modulation of apoptotic proteins such as Bcl-2 and Bax .

Table 1: Anticancer Activity Overview

Cancer TypeIC50 (µM)Mechanism of Action
Breast Cancer5.0Induction of apoptosis via caspase activation
Colon Cancer7.5Modulation of Bcl-2/Bax ratio

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways, suggesting potential use in treating inflammatory diseases .

Case Study: Inhibition of Inflammatory Cytokines

In a study involving LPS-stimulated THP-1 cells, treatment with this compound resulted in a significant reduction in TNF-α levels compared to untreated controls. The compound demonstrated an EC50 value of approximately 10 µM, indicating its effectiveness as an anti-inflammatory agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as a potent inhibitor of certain enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It modulates receptor activity linked to inflammatory responses, enhancing or inhibiting signaling pathways depending on the context.
  • Caspase Activation : Its role in activating caspases is crucial for apoptosis induction in cancer cells.

Structure-Activity Relationship (SAR)

Studies have explored the structure-activity relationship (SAR) of this compound derivatives, identifying key modifications that enhance biological activity. For instance, substitutions on the naphthalene ring have been shown to significantly affect potency against specific cancer cell lines .

Table 2: SAR Findings

SubstituentActivity ChangeRemarks
Methyl GroupIncreasedEnhanced binding affinity
Hydroxyl GroupDecreasedReduced solubility

Potential Therapeutic Applications

Given its promising biological activities, this compound is being explored for various therapeutic applications:

  • Cancer Therapy : As an adjunct treatment in combination therapies for various cancers.
  • Anti-inflammatory Drugs : Development as a therapeutic agent for chronic inflammatory conditions.
  • Biochemical Research : Utilized as a tool compound in studies investigating enzyme function and signaling pathways.

Q & A

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Answer:
  • Accelerated stability studies: Expose samples to 40°C/75% RH for 1–3 months, monitoring degradation via HPLC.
  • Light sensitivity tests: Use UV-vis spectroscopy to detect photodegradation products.
  • Solution stability: Assess DMSO stock solutions over time (store at -20°C for long-term use) ().

Methodological Considerations

  • Data Contradictions: When functional assays (e.g., IC₅₀) conflict with structural data, re-evaluate assay conditions (e.g., ion concentrations, temperature) and probe purity ().
  • Synthesis Optimization: DOE (Design of Experiments) approaches can systematically vary parameters (e.g., solvent, catalyst) to maximize yield ().
  • Ethical Handling: Adhere to safety protocols for peroxides (explosion risk) and heavy atom derivatives (toxicity) ().

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